Cas no 183075-03-8 (3,4-O-Isopropylidene-shikimic acid)

3,4-O-Isopropylidene-shikimic acid 化学的及び物理的性質
名前と識別子
-
- 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylic acid
- 3,4-O-Isopropylidene shikimic acid
- 3,4-O-Isopropylidene-shikimic acid
- 7-HYDROXY-2,2-DIMETHYL-3A,6,7,7A-TETRAHYDRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID
- 3,4-oxoisopropylideneshikimic acid
- 7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid
- 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-,[3aR-(3aalpha,7alpha,7aalpha)]-
- A880848
- Cyh-chid
- AKOS022184760
- 183075-03-8
- 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy
- 90927-40-5
- DTXSID00920057
- 1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-, (3aR,7R,7aS)-
- PD166516
- DA-60214
-
- インチ: 1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)
- InChIKey: PILATNHSTHZMCA-UHFFFAOYSA-N
- SMILES: O1C(C([H])([H])[H])(C([H])([H])[H])OC2([H])C([H])=C(C(=O)O[H])C([H])([H])C([H])(C12[H])O[H]
計算された属性
- 精确分子量: 214.08400
- 同位素质量: 214.08412354 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76
- XLogP3: -0.2
- 分子量: 214.21
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 404.8±45.0 °C at 760 mmHg
- フラッシュポイント: 162.8±22.2 °C
- PSA: 75.99000
- LogP: 0.28210
- じょうきあつ: 0.0±2.1 mmHg at 25°C
3,4-O-Isopropylidene-shikimic acid Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
3,4-O-Isopropylidene-shikimic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-O-Isopropylidene-shikimic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1238-5 mg |
3,4-O-Isopropylidene-shikimic acid |
183075-03-8 | 99.47% | 5mg |
¥ 1,660 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O99150-5mg |
3,4-O-Isopropylidene shikimic acid |
183075-03-8 | 5mg |
¥2560.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1238-1 mg |
3,4-O-Isopropylidene shikimic acid |
183075-03-8 | 99.47% | 1mg |
¥1767.00 | 2022-04-26 | |
MedChemExpress | HY-N1782-5mg |
3,4-O-Isopropylidene-shikimic acid |
183075-03-8 | 99.48% | 5mg |
¥3200 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1238-100 mg |
3,4-O-Isopropylidene shikimic acid |
183075-03-8 | 99.47% | 100MG |
¥27135.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | SBP01077-20mg |
3,4-O-Isopropylidene shikimic acid |
183075-03-8 | 98% | 20mg |
$290 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | SBP01077-10mg |
3,4-O-Isopropylidene shikimic acid |
183075-03-8 | 98% | 10mg |
$170 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | SBP01077-5mg |
3,4-O-Isopropylidene shikimic acid |
183075-03-8 | 98% | 5mg |
$120 | 2023-09-19 | |
OTAVAchemicals | 15298356-100MG |
(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid |
183075-03-8 | 95% | 100MG |
$375 | 2023-07-09 | |
1PlusChem | 1P0024UN-5mg |
1,3-Benzodioxole-5-carboxylic acid, 3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-, (3aR,7R,7aS)- |
183075-03-8 | 99% | 5mg |
$391.00 | 2024-06-18 |
3,4-O-Isopropylidene-shikimic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
3,4-O-Isopropylidene-shikimic acidに関する追加情報
3,4-O-Isopropylidene-shikimic Acid (CAS No. 183075-03-8): An Overview of Its Structure, Synthesis, and Applications
3,4-O-Isopropylidene-shikimic acid (CAS No. 183075-03-8) is a derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and other important biomolecules. This compound has gained significant attention in recent years due to its potential applications in pharmaceutical and chemical research. In this article, we will delve into the structure, synthesis, and various applications of 3,4-O-Isopropylidene-shikimic acid.
Structure and Properties
3,4-O-Isopropylidene-shikimic acid is a cyclic ester with a unique structure that includes an isopropylidene group protecting the 3,4-dihydroxy functionalities of shikimic acid. The molecular formula of 3,4-O-Isopropylidene-shikimic acid is C12H16O6, and it has a molecular weight of 260.25 g/mol. The presence of the isopropylidene group significantly affects the chemical reactivity and stability of the molecule, making it a valuable intermediate in organic synthesis.
The compound exhibits excellent solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO), but it is relatively insoluble in non-polar solvents like hexane. This solubility profile makes it suitable for various synthetic transformations and analytical techniques. Additionally, 3,4-O-Isopropylidene-shikimic acid is stable under mild conditions but can undergo hydrolysis under acidic or basic conditions, releasing shikimic acid.
Synthesis
The synthesis of 3,4-O-Isopropylidene-shikimic acid typically involves the protection of the 3,4-dihydroxy functionalities of shikimic acid using an isopropylidene group. One common method involves the reaction of shikimic acid with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction proceeds via a nucleophilic addition mechanism followed by dehydration to form the cyclic acetal.
The reaction can be summarized as follows:
C7H10O5 + (CH3)2CO → C12H16O6 + H2O
This synthetic route is highly efficient and can be performed on a large scale, making it suitable for industrial applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing 3,4-O-Isopropylidene-shikimic acid, such as using biocatalysts or microwave-assisted reactions.
Applications in Pharmaceutical Research
3,4-O-Isopropylidene-shikimic acid has found numerous applications in pharmaceutical research due to its unique structure and reactivity. One of the most significant applications is in the synthesis of oseltamivir (Tamiflu), an antiviral drug used to treat influenza infections. Oseltamivir is derived from shikimic acid, and the use of 3,4-O-Isopropylidene-shikimic acid as an intermediate allows for more efficient and controlled synthesis processes.
Beyond oseltamivir, 3,4-O-Isopropylidene-shikimic acid has been explored for its potential in developing new drugs targeting various diseases. For example, recent studies have shown that derivatives of shikimic acid exhibit anti-inflammatory and antioxidant properties. These properties make them promising candidates for treating conditions such as arthritis and neurodegenerative disorders.
In addition to drug development, 3,4-O-Isopropylidene-shikimic acid has been used as a building block in the synthesis of complex natural products and bioactive molecules. Its versatility as a synthetic intermediate allows chemists to introduce functional groups at specific positions on the molecule, enabling the creation of diverse chemical libraries for high-throughput screening.
Analytical Techniques
The accurate characterization of 3,4-O-Isopropylidene-shikimic acid is crucial for both research and quality control purposes. Various analytical techniques have been employed to study this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
NMR spectroscopy provides detailed information about the molecular structure of 3,4-O-Isopropylidene-shikimic acid strong>. The characteristic signals from the protons and carbon atoms can be used to confirm the presence of the isopropylidene group and other functional groups. MS analysis helps determine the molecular weight and confirm the identity of the compound by comparing its mass spectrum with reference standards.
HPLC is widely used for quantifying 3 ,4-O-Isopropylidene-shikimic acid strong > in complex mixtures or biological samples. The method involves separating the compound from other components based on its retention time on a chromatographic column. This technique is particularly useful for monitoring reaction progress or assessing purity levels during synthesis.
< p >< strong >Current Research Trends< / strong >< / p > p >The field of shikimate pathway research continues to evolve rapidly , driven by advances in synthetic chemistry , biotechnology , and computational methods . Recent studies have focused on understanding the enzymatic mechanisms involved in shikimate metabolism , which could lead to new targets for drug discovery . For instance , inhibitors of key enzymes such as 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS) have shown promise as herbicides and antimicrobial agents .< / p > p >In addition , there is growing interest in exploring sustainable methods for producing shikimate derivatives . Biocatalytic approaches using engineered microorganisms or enzymes offer environmentally friendly alternatives to traditional chemical synthesis . These methods not only reduce waste generation but also improve yield and selectivity .< / p > p >Furthermore , computational tools such as molecular dynamics simulations and quantum mechanical calculations are being used to predict reactivity patterns and optimize synthetic routes . These tools provide valuable insights into reaction mechanisms , helping researchers design more efficient processes for synthesizing compounds like< strong > 3 ,4 - O - Isopropylidene - shikimic acid< / strong >.< / p > p >< strong >Conclusion< / strong >< / p > p >< strong > 3 ,4 - O - Isopropylidene - shikimic acid< / strong >( CAS No . 183075 - 03 - 8 ) is a versatile compound with significant potential in pharmaceutical research , chemical synthesis , and analytical applications . Its unique structure makes it an ideal intermediate for developing new drugs targeting various diseases . Ongoing research continues to uncover new applications and improve our understanding of this important molecule . As advances in synthetic chemistry , biotechnology , and computational methods continue to drive innovation , we can expect even more exciting developments in the field .< / p > article > response >183075-03-8 (3,4-O-Isopropylidene-shikimic acid) Related Products
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